molecular formula C9H13NO B14341891 N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine CAS No. 105961-55-5

N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine

Cat. No.: B14341891
CAS No.: 105961-55-5
M. Wt: 151.21 g/mol
InChI Key: WUZNTZAMODWOJI-UHFFFAOYSA-N
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Description

N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is a complex organic compound with a unique structure. It is characterized by a hexahydro-1,4-methanopentalene core, which is a bicyclic structure, and a hydroxylamine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Hexahydro-1,4-methanopentalene Core: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.

    Introduction of the Hydroxylamine Group: This step involves the reaction of the hexahydro-1,4-methanopentalene derivative with hydroxylamine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexylidene)hydroxylamine: Similar structure but with a cyclohexylidene core.

    N-(Bicyclo[2.2.1]hept-2-ylidene)hydroxylamine: Similar bicyclic structure but different ring system.

Uniqueness

N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is unique due to its specific hexahydro-1,4-methanopentalene core, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives.

Properties

CAS No.

105961-55-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(5-tricyclo[4.3.0.03,7]nonanylidene)hydroxylamine

InChI

InChI=1S/C9H13NO/c11-10-8-4-6-3-5-1-2-7(6)9(5)8/h5-7,9,11H,1-4H2

InChI Key

WUZNTZAMODWOJI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1C2C(=NO)C3

Origin of Product

United States

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